ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate is a thiourea-functionalized indole derivative characterized by a 4-ethoxyphenyl substituent attached to the thioureido group and an ethyl ester at the indole’s 2-position. The ethoxy group may enhance lipophilicity, influencing solubility and membrane permeability compared to other substituents.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-25-14-11-9-13(10-12-14)21-20(27)23-17-15-7-5-6-8-16(15)22-18(17)19(24)26-4-2/h5-12,22H,3-4H2,1-2H3,(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRKRVJQVFZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(NC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiourea Linkage: The thiourea linkage is introduced by reacting the indole derivative with an isothiocyanate compound.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxy group is attached to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea linkage to a thiol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features:
- Indole Moiety : A bicyclic structure known for its biological significance.
- Thiourea Group : Imparts unique reactivity and biological properties.
- Ethoxyphenyl Substituent : Enhances solubility and interaction with biological targets.
- Carboxylate Functional Group : Increases reactivity and potential for further modifications.
These features contribute to the compound's diverse reactivity and biological profile, making it a candidate for further research in medicinal chemistry.
Indole derivatives, including ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate, are known for their diverse biological activities. Some notable areas of research include:
- Anticancer Activity : Preliminary studies indicate that indole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The specific activity of this compound would require empirical testing to determine its efficacy in vitro and in vivo.
- Antiviral Properties : Thiourea-containing compounds have shown promise in antiviral applications, potentially inhibiting viral replication through various mechanisms .
Case Studies and Research Findings
Research into indole derivatives has yielded promising results in various studies:
- A study highlighted the synthesis of highly functionalized indoles, demonstrating their potential as anticancer agents through interaction studies that focus on binding affinity and selectivity towards cancer-related enzymes or receptors .
- Another investigation into the biological activity of related indole compounds noted significant efficacy against human tumor cells, suggesting that modifications to the indole structure could enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea linkage and indole core are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 3-(3-(Naphthalen-1-yl)thioureido)-1H-indole-2-carboxylate (5c)
- Structure : Replaces the 4-ethoxyphenyl group with a naphthalen-1-yl substituent.
- Synthesis: Synthesized via reaction of ethyl 3-amino-1H-indole-2-carboxylate with 1-naphthyl isothiocyanate in ethanol, analogous to the target compound’s likely synthesis .
- Molecular Weight : HRMS confirms [M+H]+ at m/z 345.1511, significantly lower than bulkier derivatives (e.g., 560.2 in pyrazolo[3,4-d]pyrimidin analogs) .
Pyrazolo[3,4-d]pyrimidin-Thiophene Derivatives (Example 62)
- Structure: Features a pyrazolo[3,4-d]pyrimidin core with a 5-methylthiophen-2-yl group and fluorinated chromenone.
- Synthesis : Utilizes Suzuki coupling with palladium catalysts, contrasting with the target compound’s simpler isothiocyanate coupling .
- Physical Properties : Melting point (227–230°C) and mass (560.2 [M+1]) reflect higher molecular rigidity and complexity .
- Implications : The thiophene and fluorinated groups may improve metabolic stability but reduce solubility compared to the ethoxyphenyl-indole system.
Quinoline and Cinnamamide Thiourea Derivatives (S5, S6)
- Structure: (S5) includes a quinolin-8-yl group; (S6) has a 4-chlorophenyl substituent.
- Bioactivity : Both bind GADD34:PP1 with energies near -12.3 kcal/mol but lack hydrogen bonds, relying on hydrophobic interactions (e.g., sulfur-Arg221 contacts) .
- Structural Dynamics : S6 exhibits a 180° rotation in the enzyme pocket, suggesting substituent-dependent conformational flexibility absent in smaller analogs like the target compound .
Physicochemical and Pharmacokinetic Properties
*LogP estimated using fragment-based methods.
Key Observations :
- The target compound’s ethoxyphenyl group balances lipophilicity (LogP ~3.5) between naphthyl (higher) and chlorophenyl (lower) analogs.
Mechanistic and Binding Profile Comparisons
- TLR4 Ligands : Compound 5c’s naphthyl group may favor interactions with TLR4’s hydrophobic regions, whereas the target’s ethoxyphenyl could engage in polar interactions via its ether oxygen .
- Synthetic Accessibility : The target compound’s synthesis (isothiocyanate coupling) is simpler and more scalable than palladium-catalyzed routes for pyrazolo-pyrimidins .
Biological Activity
Ethyl 3-(3-(4-ethoxyphenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological effects, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Indole moiety : A bicyclic structure known for various biological activities.
- Thiourea group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Ethoxyphenyl substituent : May enhance lipophilicity and cellular uptake.
This combination of functional groups suggests a diverse pharmacological profile, potentially impacting various biological pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the indole core : Starting from ethyl 3-amino-1H-indole-2-carboxylate.
- Reaction with isothiocyanates : The thiourea functionality is introduced through reactions with appropriate isothiocyanates.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines. The following table summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-chlorobenzyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Pyrroloindole structure | Antiviral |
| 4-Ethoxycarbonylindole derivatives | Indole core with varying substitutions | Anticancer |
| Thiosemicarbazide derivatives | Similar thiourea functionality | Antiviral and anticancer |
The specific activity of this compound may involve mechanisms such as apoptosis induction and cell cycle arrest, which are common in indole-based anticancer agents.
Enzyme Inhibition
The compound's interaction with various enzymes has been studied, particularly its binding affinity towards targets involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways associated with tumor growth .
Case Studies and Research Findings
Recent literature has reported on the biological effects of similar compounds, providing insights into the potential efficacy of this compound:
- FGFR Inhibition : Compounds with similar structures have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a derivative exhibited an IC50 value less than 4.1 nM against FGFR1, suggesting potent inhibitory activity .
- Antiproliferative Studies : In vitro studies demonstrated that related indole derivatives possess significant antiproliferative effects across various cancer cell lines, indicating a potential therapeutic application for this compound in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The thiourea group can form hydrogen bonds with enzymes or receptors, potentially altering their activity.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : By inhibiting key signaling molecules involved in cell proliferation and survival, the compound may exert its anticancer effects.
Q & A
Q. Spectroscopic characterization :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 345.1514 vs. calculated 345.1511 for analogous structures) .
- NMR : Distinct signals include indole NH (~10–12 ppm), thioureido protons (~7–8 ppm), and ethoxy groups (~1.3–4.4 ppm) .
Crystallography : Single-crystal X-ray diffraction (employing SHELXL) resolves bond angles, torsion angles, and hydrogen bonding. Disorder in the ethoxyphenyl group may require refinement with restraints .
What safety precautions are recommended when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (classified as irritant category 2/2A) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., ambiguous NOE signals or HRMS deviations) are addressed by:
- Multi-technique validation : Cross-verify NMR with FT-IR (C=S stretch ~1250 cm⁻¹) and X-ray data .
- Dynamic NMR : Resolve rotational barriers in the thioureido moiety by variable-temperature experiments .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
How does the thioureido moiety influence the compound's bioactivity, particularly in mitochondrial function?
The thioureido group (-NH-CS-NH-) enhances metal chelation and redox modulation . Analogous compounds (e.g., TT01001) act as mitochondrial NEET protein agonists, improving electron transport chain efficiency and reducing oxidative stress. Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing substituents (e.g., 4-ethoxy) stabilize the thiocarbonyl group, enhancing mitochondrial membrane interaction .
- Hydrogen bonding via thioureido NH groups facilitates binding to cysteine-rich domains in mitochondrial targets .
What in silico methods are used to predict the compound's pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS >50) and blood-brain barrier penetration (low, due to high polar surface area >90 Ų) .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., TLR4 or CXCR3 receptors) with thioureido interactions contributing to ΔG values (~-8 kcal/mol) .
- Metabolism prediction : CYP3A4-mediated oxidation of the ethoxy group is flagged using StarDrop or MetaSite .
How can computational modeling assist in designing derivatives with enhanced target specificity?
- Scaffold hopping : Replace the indole core with pyrrolo[3,2-d]pyrimidine to improve π-π stacking with aromatic residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., halogen vs. methoxy) with IC₅₀ values for mitochondrial targets .
- Free energy perturbation (FEP) : Optimize substituent positions to minimize off-target binding (e.g., reducing affinity for hERG channels) .
What are the key considerations in designing biological assays to evaluate the compound's efficacy?
- Cell-based assays : Use HEK293T cells transfected with mitochondrial reporters (e.g., MitoTimer) to quantify ROS reduction .
- Dose-response curves : Test 0.1–100 μM concentrations to determine EC₅₀ for target engagement .
- Counter-screens : Assess cytotoxicity (via MTT assay) and specificity (e.g., vs. unrelated kinases) to exclude off-target effects .
How does the electronic environment of the indole ring affect the compound's reactivity in further derivatization?
- Electron-rich indole : Facilitates electrophilic substitution at C5/C6 positions. For example, bromination occurs regioselectively at C5 under mild conditions .
- Steric effects : The 2-carboxylate group directs substitutions to the less hindered C3 position .
- Conjugation effects : The thioureido group withdraws electron density, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) at the carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
